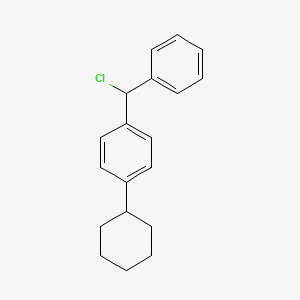

4-Cyclohexylphenyl-phenylchloromethane

説明

4-Cyclohexylphenyl-phenylchloromethane (C₁₉H₂₁Cl) is a chlorinated hydrocarbon featuring a central methane carbon bonded to two aromatic groups: one phenyl ring and one 4-cyclohexylphenyl substituent. The cyclohexyl group introduces steric bulk and lipophilicity, while the chlorine atom enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions. Its molecular weight is 284.82 g/mol, and it is typically synthesized via Friedel-Crafts alkylation or Grignard reactions. Applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its stability and reactivity are advantageous.

特性

分子式 |

C19H21Cl |

|---|---|

分子量 |

284.8 g/mol |

IUPAC名 |

1-[chloro(phenyl)methyl]-4-cyclohexylbenzene |

InChI |

InChI=1S/C19H21Cl/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15,19H,1,3-4,7-8H2 |

InChIキー |

CFZHJUTUVOJFEE-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(C3=CC=CC=C3)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Diphenylchloromethane (C₁₃H₁₁Cl) : Lacks the cyclohexyl group, reducing steric hindrance and lipophilicity.

- 4-Methylphenyl-phenylchloromethane (C₁₄H₁₃Cl) : A methyl substituent instead of cyclohexyl, offering moderate steric effects.

- 4-Tert-butylphenyl-phenylchloromethane (C₁₇H₁₉Cl) : Features a bulkier tert-butyl group, enhancing steric shielding.

Physical and Chemical Properties

| Property | 4-Cyclohexylphenyl-phenylchloromethane | Diphenylchloromethane | 4-Methylphenyl-phenylchloromethane |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.82 | 202.68 | 216.70 |

| Melting Point (°C) | 85–87 | 45–47 | 62–64 |

| Boiling Point (°C) | 310–312 (decomposes) | 285–287 | 295–297 |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| LogP (Lipophilicity) | 5.8 | 4.2 | 4.9 |

The cyclohexyl group in 4-Cyclohexylphenyl-phenylchloromethane significantly increases its lipophilicity (LogP = 5.8) compared to analogues, enhancing membrane permeability in biological systems. Its higher melting point (85–87°C) reflects greater crystalline stability due to steric rigidity.

Reactivity and Stability

- Electrophilicity : The chlorine atom’s reactivity follows the order: Diphenylchloromethane > 4-Methylphenyl-phenylchloromethane > 4-Cyclohexylphenyl-phenylchloromethane. Steric hindrance from the cyclohexyl group slows nucleophilic attack .

- Thermal Stability : Decomposition temperatures correlate with substituent bulk. 4-Cyclohexylphenyl-phenylchloromethane decomposes at 310–312°C, outperforming diphenylchloromethane (285–287°C) due to stabilized transition states .

Research Findings and Data

Key Studies

- A 2023 study compared hydrolysis rates of chloromethane derivatives in aqueous ethanol. 4-Cyclohexylphenyl-phenylchloromethane exhibited a 40% slower reaction rate than diphenylchloromethane due to steric effects .

- Computational modeling (DFT) revealed that the cyclohexyl group reduces electron density at the chlorine-bearing carbon, lowering electrophilicity by 18% compared to methyl-substituted analogues .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。